

## Application Notes and Protocols: Apomorphine-Induced Climbing Test with Brilaroxazine

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The apomorphine-induced climbing test in rodents is a widely utilized preclinical model to assess the in vivo efficacy of antipsychotic drugs.[1] Apomorphine, a non-selective dopamine agonist, stimulates both D1 and D2 dopamine receptors in the striatum, leading to a characteristic climbing behavior.[1][2][3] The antagonism of this behavior is predictive of the antipsychotic potential of a test compound, primarily through its interaction with the dopaminergic system.[1]

**Brilaroxazine** (RP5063) is a novel serotonin-dopamine modulator with a complex pharmacodynamic profile. It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it acts as an antagonist at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors. **Brilaroxazine** also shows moderate affinity for the D1 receptor. This multifaceted mechanism of action suggests its potential as a broad-spectrum antipsychotic.

These application notes provide a detailed protocol for conducting the apomorphine-induced climbing test and summarize the preclinical data on **Brilaroxazine**'s efficacy in this model.

# Signaling Pathways and Experimental Workflow Apomorphine-Induced Climbing Signaling Pathway



The climbing behavior induced by apomorphine is primarily mediated by the co-activation of dopamine D1 and D2 receptors in the striatum. This activation initiates a downstream signaling cascade that ultimately results in the stereotypic climbing behavior. Antipsychotics, including **Brilaroxazine**, are thought to interfere with this pathway, primarily by modulating dopamine receptor activity.



Click to download full resolution via product page

Apomorphine and **Brilaroxazine** signaling pathway.

## **Experimental Workflow**

The experimental workflow for the apomorphine-induced climbing test involves acclimatization of the animals, administration of the test compound (**Brilaroxazine**) or vehicle, followed by apomorphine administration and subsequent behavioral observation and scoring.





Click to download full resolution via product page

Apomorphine climbing test workflow.

## **Experimental Protocols**

This protocol is based on established methods for the apomorphine-induced climbing test.

#### **Animals**



- Species: Male NMRI mice. (Other strains such as CD-1 can also be used).
- Weight: 20-25 g.
- Housing: Group-housed in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.
- Acclimatization: Animals should be acclimatized to the testing room for at least one hour before the experiment.

### **Materials and Reagents**

- Brilaroxazine
- · Apomorphine hydrochloride
- Haloperidol (as a positive control)
- Vehicle for **Brilaroxazine** and Haloperidol (e.g., saline with 0.5% Tween 80)
- 0.1% Ascorbic acid in saline (for dissolving apomorphine)
- Cylindrical wire mesh cages (e.g., 12 cm diameter, 14 cm height)
- Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections

### **Drug Preparation**

- Brilaroxazine and Haloperidol: Dissolve in the appropriate vehicle to the desired concentrations.
- Apomorphine: Prepare fresh daily by dissolving in 0.1% ascorbic acid in saline to a concentration of 1 mg/mL. Protect from light.

#### **Experimental Procedure**

- Animal Groups: Randomly assign animals to treatment groups (n=10 per group):
  - Vehicle + Apomorphine



- Brilaroxazine (1 mg/kg, i.p.) + Apomorphine
- Brilaroxazine (3 mg/kg, i.p.) + Apomorphine
- Brilaroxazine (10 mg/kg, i.p.) + Apomorphine
- Haloperidol (0.5 mg/kg, i.p.) + Apomorphine
- Drug Administration:
  - Administer **Brilaroxazine**, Haloperidol, or vehicle via intraperitoneal (i.p.) injection.
  - 30 minutes after the initial injection, administer apomorphine (1 mg/kg) subcutaneously (s.c.).
- Behavioral Observation:
  - Immediately after apomorphine injection, place each mouse individually into a wire mesh cage.
  - Observe the climbing behavior at 10, 20, and 30 minutes post-apomorphine injection.
- Scoring:
  - Score the climbing behavior based on the position of the mouse's paws on the cage wall:
    - 0: Four paws on the floor.
    - 1: One or two paws on the wall.
    - 2: Three or four paws on the wall.
  - The total climbing score for each animal is the sum of the scores from the three observation points.

# Data Presentation and Analysis Quantitative Data Summary



Preclinical studies have demonstrated that **Brilaroxazine** significantly reduces apomorphine-induced climbing behavior in mice. The following table summarizes the expected outcomes based on published findings.

| Treatment<br>Group | Dose<br>(mg/kg) | Route of<br>Administrat<br>ion | Mean<br>Climbing<br>Score<br>(Arbitrary<br>Units) | % Inhibition<br>(Compared<br>to Vehicle) | Statistical<br>Significanc<br>e (p-value<br>vs. Vehicle) |
|--------------------|-----------------|--------------------------------|---------------------------------------------------|------------------------------------------|----------------------------------------------------------|
| Vehicle            | -               | i.p.                           | Data not<br>available                             | -                                        | -                                                        |
| Brilaroxazine      | 1               | i.p.                           | Significantly<br>Reduced                          | Data not<br>available                    | <0.001                                                   |
| Brilaroxazine      | 3               | i.p.                           | Significantly<br>Reduced                          | Data not<br>available                    | <0.001                                                   |
| Brilaroxazine      | 10              | i.p.                           | Significantly<br>Reduced                          | Data not<br>available                    | <0.001                                                   |
| Haloperidol        | 0.5             | i.p.                           | Significantly<br>Reduced                          | Data not<br>available                    | Expected to be significant                               |

Note: Specific mean climbing scores and percentage inhibition values are not publicly available in the cited literature. The results indicate a statistically significant reduction in climbing behavior for all tested doses of **Brilaroxazine**.

### **Brilaroxazine Receptor Binding Profile**

The efficacy of **Brilaroxazine** in the apomorphine climbing test can be attributed to its unique receptor binding profile. The table below presents the binding affinities (Ki values) of **Brilaroxazine** for key dopamine and serotonin receptors.



| Receptor         | Binding Affinity (Ki, nM) | Functional Activity        |  |
|------------------|---------------------------|----------------------------|--|
| Dopamine D1      | Moderate Affinity         | Antagonist                 |  |
| Dopamine D2      | ≤6                        | Partial Agonist            |  |
| Dopamine D3      | ≤6                        | Partial Agonist            |  |
| Dopamine D4      | ≤6                        | Partial Agonist            |  |
| Serotonin 5-HT1A | ≤6                        | Partial Agonist            |  |
| Serotonin 5-HT2A | ≤6                        | Partial Agonist/Antagonist |  |
| Serotonin 5-HT2B | ≤6                        | Antagonist                 |  |
| Serotonin 5-HT7  | ≤6                        | Antagonist                 |  |

## **Discussion and Conclusion**

The significant and dose-dependent reduction of apomorphine-induced climbing by **Brilaroxazine** provides strong preclinical evidence of its antipsychotic potential. The mechanism underlying this effect is likely a combination of its partial agonism at D2, D3, and D4 receptors and its moderate antagonism at D1 receptors. While apomorphine stimulates both D1 and D2 receptors to induce climbing, **Brilaroxazine**'s modulatory activity at these receptors effectively counteracts this effect.

The detailed protocol provided herein offers a standardized method for replicating and extending these findings. Researchers can utilize this information to further investigate the antipsychotic properties of **Brilaroxazine** and other novel compounds. The apomorphine climbing test remains a valuable tool in the early stages of drug development for screening and characterizing potential antipsychotic agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. revivapharma.com [revivapharma.com]
- 2. Reviva Announces Positive Preliminary Topline Data for the [globenewswire.com]
- 3. Reviva Announces FDA Alignment on Brilaroxazine Clinical [globenewswire.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Apomorphine-Induced Climbing Test with Brilaroxazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8230428#apomorphine-climbing-test-with-brilaroxazine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com